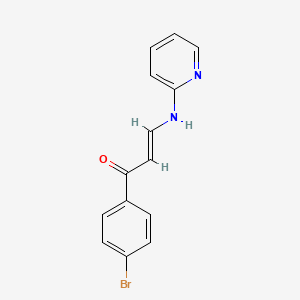
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide, also known as CPNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPNC belongs to the class of cyclopentanecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide reduces the production of inflammatory mediators, thereby reducing inflammation and pain. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to induce apoptosis in cancer cells, which is thought to be responsible for its antitumor activity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain in models of rheumatoid arthritis and osteoarthritis. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is its potential toxicity, which may limit its use in clinical settings. Further research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide in humans.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide. One direction is to further investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide in humans, as well as its potential side effects. Overall, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then subjected to the reduction reaction using lithium aluminum hydride in tetrahydrofuran to yield 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide. This synthesis method has been optimized to produce high yields of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide with high purity.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-8-6-13(7-9-14)18(10-1-2-11-18)17(22)20-15-4-3-5-16(12-15)21(23)24/h3-9,12H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNUBPVXOSXUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)

![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)


![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)



![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5715734.png)
